3,3-Dimethyl-1-(propan-2-yl)thiourea

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The primary International Union of Pure and Applied Chemistry name for this compound is 3,3-dimethyl-1-(propan-2-yl)thiourea. Alternative systematic nomenclature includes 1,1-dimethyl-3-propan-2-ylthiourea, which reflects the structural arrangement of substituents around the thiourea core. The compound is also systematically named as N'-isopropyl-N,N-dimethylthiourea, emphasizing the nitrogen-centered substitution pattern.

Commercial suppliers and chemical databases recognize several synonyms for this compound. The Chemical Abstracts Service registry number 36600-03-0 is consistently associated with this molecular structure across multiple databases. Additional nomenclatural variants include 1-isopropyl-3,3-dimethylthiourea, which represents an alternative numbering system commonly employed in chemical literature.

The compound's systematic naming follows established International Union of Pure and Applied Chemistry protocols for thiourea derivatives, where the thiourea backbone serves as the parent structure with numerical designation of substituent positions. The 3,3-dimethyl designation indicates two methyl groups attached to the same nitrogen atom, while the propan-2-yl (isopropyl) group is attached to the other nitrogen center.

Properties

IUPAC Name |

1,1-dimethyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-5(2)7-6(9)8(3)4/h5H,1-4H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXHCVJTILIBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Thiourea Derivatives

Thioureas, including 3,3-dimethyl-1-(propan-2-yl)thiourea, are commonly prepared by the reaction of amines with isothiocyanates or through the direct reaction of amines with carbon disulfide (CS₂) followed by appropriate alkylation or substitution steps. The preparation typically involves:

- Reaction of primary or secondary amines with isothiocyanates to yield thioureas in high yield.

- Use of carbon disulfide and amines to form dithiocarbamates, which can be converted into thioureas.

- Multicomponent reactions involving isocyanides, amines, and sulfur sources under catalyst-free or assisted conditions.

These methods are adaptable to various amine substrates, including those bearing bulky or branched alkyl groups such as the propan-2-yl (isopropyl) and 3,3-dimethyl substituents seen in the target compound.

Specific Preparation Routes for 3,3-Dimethyl-1-(propan-2-yl)thiourea

While direct literature specifically naming 3,3-dimethyl-1-(propan-2-yl)thiourea is scarce, the following approaches are applicable based on structural similarity and general thiourea synthesis principles:

Reaction of Isopropylamine with 3,3-Dimethyl Isothiocyanate

- Step 1: Synthesis of 3,3-dimethyl isothiocyanate from the corresponding amine or halide precursor.

- Step 2: Nucleophilic addition of isopropylamine (propan-2-ylamine) to the isothiocyanate group.

- Conditions: Typically conducted in an inert solvent such as dichloromethane or ethanol at room temperature or mild heating.

- Outcome: Formation of 3,3-dimethyl-1-(propan-2-yl)thiourea with yields generally between 75–99% depending on purity and reaction time.

Carbon Disulfide Route

- Step 1: Reaction of isopropylamine with carbon disulfide to form the corresponding dithiocarbamate intermediate.

- Step 2: Alkylation or reaction with a suitable electrophile bearing the 3,3-dimethyl moiety to afford the thiourea.

- Conditions: Can be performed under solvent-free or mechanochemical conditions, sometimes assisted by ultrasound or microwave irradiation to improve yields and reduce reaction time.

- Yields: Typically high (65–90%) with proper optimization.

Multicomponent and Catalyzed Methods

- Ultrasound-assisted synthesis: Reaction of isocyanates and amines under sonication can yield bis-thioureas and related derivatives rapidly.

- Mechanochemical synthesis: Grinding reactants neat or with minimal solvent to induce thiourea formation.

- Catalyst use: Titanium(IV) complexes or phosphinoselenoicamide-supported catalysts can promote addition of amines to carbodiimides or isothiocyanates efficiently, achieving yields up to 99%.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvents | Dichloromethane, ethanol, isopropanol, none (mechanochemical) | Solvent choice affects yield and purity |

| Temperature | Room temperature to 100 °C | Mild heating sometimes needed |

| Reaction Time | Minutes to several hours | Ultrasound/microwave can reduce time to minutes |

| Catalysts | Titanium(IV) complexes, none | Catalysts improve efficiency but are not always necessary |

| Yield | 65–99% | Dependent on method and substrate purity |

Research Findings and Optimization Notes

- Solvent-free and mechanochemical approaches have been shown to produce quantitative yields of thioureas, including sterically hindered derivatives, with less environmental impact.

- Ultrasound-assisted synthesis reduces reaction time significantly while maintaining medium to high yields (typically 60–85%).

- Multicomponent reactions involving isocyanides, amines, and sulfur sources under catalyst- and solvent-free conditions have been reported to yield a broad range of thioureas, suggesting potential for 3,3-dimethyl-1-(propan-2-yl)thiourea synthesis with yields up to 99%.

- The choice of amine and isothiocyanate precursors is critical for regioselectivity and purity, especially when bulky groups like 3,3-dimethyl and isopropyl are involved.

- Microwave-assisted conditions (e.g., 100 °C, 10 min) have been effective for related thioureas, offering a rapid synthetic route.

Summary Table of Preparation Methods

Biological Activity

3,3-Dimethyl-1-(propan-2-yl)thiourea (CAS No. 36600-03-0) is a thiourea derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

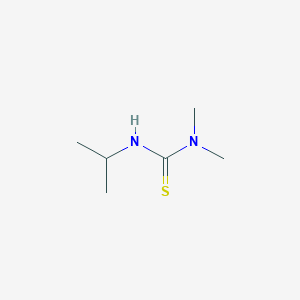

3,3-Dimethyl-1-(propan-2-yl)thiourea is characterized by the following structural formula:

This compound features a thiourea functional group, which is known for its reactivity and biological significance.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiourea derivatives, including 3,3-Dimethyl-1-(propan-2-yl)thiourea. The compound has been tested against various bacterial strains with promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These findings indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer properties of thiourea derivatives have also been explored extensively. Research indicates that 3,3-Dimethyl-1-(propan-2-yl)thiourea may inhibit cancer cell proliferation through various mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human leukemia | 1.50 | Induction of apoptosis and cell cycle arrest |

| Breast cancer (MCF-7) | <20 | Inhibition of LDH activity and alteration in cell morphology |

| Prostate cancer | 14 | Targeting angiogenesis pathways |

The compound's effectiveness in inducing apoptosis and inhibiting cell growth suggests its potential as a therapeutic agent in cancer treatment .

The biological activity of 3,3-Dimethyl-1-(propan-2-yl)thiourea is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Thioureas are known to influence enzyme activities and receptor interactions, leading to their observed pharmacological effects.

Case Studies

Several case studies have documented the biological activities of thiourea derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of thiourea compounds showed varying degrees of antibacterial activity against clinical isolates, with some derivatives outperforming traditional antibiotics .

- Anticancer Studies : Research on the effects of thiourea derivatives on human cancer cell lines revealed that certain compounds significantly reduced cell viability and induced apoptosis at micromolar concentrations .

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Thiourea derivatives, including 3,3-Dimethyl-1-(propan-2-yl)thiourea, have demonstrated notable antimicrobial properties. Research indicates that thioureas exhibit antibacterial and antifungal activities against a variety of pathogens. For instance, compounds derived from thioureas have shown effectiveness against Staphylococcus pneumoniae and Bacillus subtilis, with some exhibiting minimum inhibitory concentrations comparable to established antibiotics like ceftriaxone .

Anticancer Properties

Studies have revealed that thiourea derivatives possess anticancer potential. They can act as precursors for synthesizing heterocyclic compounds that are crucial in developing new cancer therapeutics. The presence of the thiourea moiety enhances the biological activity of these compounds, making them promising candidates for further investigation in oncology .

Other Biological Activities

Beyond antibacterial and anticancer effects, thioureas exhibit a range of biological activities including anti-inflammatory, antidiabetic, and antioxidant effects. These properties make them valuable in medicinal chemistry for developing new therapeutic agents .

Agricultural Applications

Pesticidal Activity

Thiourea derivatives are also recognized for their pesticidal properties. They have been employed as herbicides and insecticides, effectively controlling various agricultural pests and weeds. The structural characteristics of thioureas contribute to their efficacy in agricultural applications, providing a basis for developing new agrochemicals .

Plant Growth Regulators

Some studies suggest that thioureas can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yield without relying heavily on synthetic fertilizers or pesticides .

Synthetic Chemistry Applications

Catalysts in Organic Synthesis

3,3-Dimethyl-1-(propan-2-yl)thiourea serves as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions such as the Heck reaction. These reactions are vital for forming carbon-carbon bonds in organic synthesis, making thioureas important intermediates in producing complex organic molecules .

Building Blocks for Heterocycles

Thioureas are versatile building blocks for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The ability to modify their structure allows chemists to tailor specific properties for desired applications .

Case Studies

Comparison with Similar Compounds

Table 1: Catalytic Conversion of Thiourea Derivatives

| Compound | Substituent Type | Conversion (%) |

|---|---|---|

| Aryl ester thiourea (8) | Aryl ester | 22 |

| Sulfonaryl thiourea (10) | Sulfonamide | 28 |

| Reference compound (11) | Not specified | 27 |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of acylated thioureas reveals substituent-dependent thermal endurance:

- 1,3-Didodecanoyl thiourea: Decomposes at ~250°C.

- 1,3-Dihexadecanoyl thiourea: Higher stability (~300°C) due to longer acyl chains .

- 3,3-Dimethyl-1-(propan-2-yl)thiourea : The absence of long acyl chains and presence of compact alkyl groups may lower thermal stability compared to acylated derivatives, though specific data are unavailable .

Table 2: Thermal Decomposition Temperatures

| Compound | Decomposition Temperature (°C) |

|---|---|

| 1,3-Didodecanoyl thiourea | 250 |

| 1,3-Dihexadecanoyl thiourea | 300 |

Structural and Crystallographic Differences

- 1-Benzoyl-3,3-bis(propan-2-yl)thiourea: Crystallizes in a monoclinic system (space group P2₁/n) with N–H···O hydrogen bonding and C–H···π interactions . The benzoyl group enhances π-π stacking, unlike the purely alkyl-substituted 3,3-dimethyl-isopropyl analog.

- 1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea : Exhibits intramolecular hydrogen bonds and π-π contacts (centroid distance: 4.29 Å) .

- 3,3-Dimethyl-1-(propan-2-yl)thiourea : Lacking aromatic or electron-withdrawing groups, its crystal packing likely relies on weaker van der Waals interactions, reducing melting point and solubility .

Pharmacokinetic and Drug-like Properties

Di-acylated thioureas (e.g., compounds 3–10) show improved pharmacokinetic profiles, including higher membrane permeability and metabolic stability, compared to non-acylated analogs .

Q & A

Q. What are the recommended synthetic routes and purification methods for 3,3-Dimethyl-1-(propan-2-yl)thiourea?

Methodological Answer: The synthesis typically involves the reaction of isopropyl isothiocyanate with dimethylamine under controlled conditions. Purification is critical due to potential by-products; crystallization from polar aprotic solvents (e.g., acetonitrile) or ethanol is recommended. For rigorous purity, vacuum drying over desiccants like H₂SO₄ ensures residual solvent removal . Confirm purity via melting point analysis and HPLC (≥99% purity threshold).

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this thiourea derivative?

Methodological Answer:

- ¹H/¹³C NMR: Focus on the thiourea NH protons (δ 8.5–10.5 ppm, broad singlet) and the isopropyl group (δ 1.2–1.4 ppm, doublet). Use deuterated DMSO for solubility.

- IR: Confirm the C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential for handling 3,3-Dimethyl-1-(propan-2-yl)thiourea in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure.

- Storage: Keep in airtight containers away from strong acids (risk of violent decomposition) .

- Waste Disposal: Neutralize with dilute NaOH before disposal. Toxicity screening (e.g., LD₅₀ assays) is advised for protocol refinement .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3,3-Dimethyl-1-(propan-2-yl)thiourea derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is ideal. Key parameters:

- Unit Cell: Monoclinic system (e.g., P2₁/n space group).

- Hydrogen Bonding: Analyze N-H···S interactions (2.5–3.0 Å) for supramolecular packing.

For ambiguous cases, compare with structurally analogous thioureas (e.g., 1-Benzoyl-3,3-bis(propan-2-yl)thiourea: a = 14.807 Å, β = 97.6°) .

Q. What methodologies are effective in assessing the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- In Vitro Assays: Use fluorescence quenching to study binding to serum albumin (λₑₓ = 280 nm, λₑₘ = 340 nm).

- Docking Simulations: Employ AutoDock Vina with PDB structures (e.g., trypsin or cytochrome P450).

- Enzyme Inhibition: IC₅₀ determination via Michaelis-Menten kinetics. Validate with Ames tests for mutagenicity .

Q. How can metabolic pathways of this thiourea derivative be analyzed in vivo?

Methodological Answer:

- Rodent Models: Administer ³⁴S-labeled compound (5 mg/kg IV) and track metabolites in liver homogenates via LC-MS.

- Pathway Identification: Look for β-ureidopropionic acid and β-alanine as breakdown products, indicative of thiourea catabolism .

- Tissue Distribution: Autoradiography or PET imaging for biodistribution studies.

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of thiourea derivatives?

Methodological Answer:

- Species-Specific Responses: Compare LD₅₀ values across models (e.g., rat vs. zebrafish). For 3,3-Dimethyl derivatives, prioritize acute oral toxicity studies (OECD 423 guidelines).

- Dose-Dependent Effects: Conduct subchronic exposure assays (28-day) to identify NOAEL/LOAEL thresholds.

- Mechanistic Studies: Use comet assays (DNA damage) and CYP450 inhibition assays to clarify carcinogenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.